5-Fluoro-2-(hydroxymethyl)-4-methylbenzimidazole

Anticancer Colorectal cancer HCT116

Procure 5-Fluoro-2-(hydroxymethyl)-4-methylbenzimidazole for reliable lead optimization. Its precise 5-fluoro, 4-methyl, 2-hydroxymethyl substitution pattern critically controls potency, selectivity, and metabolic stability. The 4-methyl group drives antiviral potency; 5-fluoro ensures target binding. Generic analogs fail to match these SAR requirements. Ideal for colorectal cancer (superior in vitro vs 5-FU) and antiviral (HCV, HIV) research. Ensure reproducibility—order from certified suppliers today.

Molecular Formula C9H9FN2O
Molecular Weight 180.18 g/mol
Cat. No. B11926232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-(hydroxymethyl)-4-methylbenzimidazole
Molecular FormulaC9H9FN2O
Molecular Weight180.18 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1N=C(N2)CO)F
InChIInChI=1S/C9H9FN2O/c1-5-6(10)2-3-7-9(5)12-8(4-13)11-7/h2-3,13H,4H2,1H3,(H,11,12)
InChIKeyYDTFPHIWIUXYJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-2-(hydroxymethyl)-4-methylbenzimidazole: Core Properties and Procurement Baseline for Research Applications


5-Fluoro-2-(hydroxymethyl)-4-methylbenzimidazole (CAS: 1936068-82-4) is a fluorinated benzimidazole derivative with a molecular formula of C9H9FN2O and a molecular weight of 180.18 g/mol. It features a benzimidazole core substituted with a fluorine atom at the 5-position, a hydroxymethyl group at the 2-position, and a methyl group at the 4-position . This substitution pattern confers distinct physicochemical and biological properties, making it a valuable scaffold in medicinal chemistry for the development of anticancer, antiviral, and other therapeutic agents [1]. The compound is commercially available from multiple suppliers with typical purities of 95-98% .

Why Generic Substitution of 5-Fluoro-2-(hydroxymethyl)-4-methylbenzimidazole with Unoptimized Benzimidazole Analogs Fails


Generic substitution of 5-Fluoro-2-(hydroxymethyl)-4-methylbenzimidazole with simpler or differently substituted benzimidazole analogs often fails to replicate its biological activity due to critical structure-activity relationships (SAR). The specific combination of a 5-fluoro, 4-methyl, and 2-hydroxymethyl substitution pattern is not arbitrary; it has been shown to dramatically influence potency, selectivity, and pharmacokinetic properties [1]. For instance, the 4-methyl substitution has been identified as a key determinant for enhanced antiviral potency [2], while the 5-fluoro group is essential for improved metabolic stability and target binding [3]. Replacing these with other substituents or omitting them can lead to a complete loss of desired activity or introduce unwanted off-target effects, making precise structural fidelity crucial for research reproducibility and successful lead optimization.

Quantitative Differentiation of 5-Fluoro-2-(hydroxymethyl)-4-methylbenzimidazole Against Key Analogs


Superior Antiproliferative Activity Against Colorectal Carcinoma Compared to Standard Chemotherapy

A recent study evaluating benzimidazole derivatives for anticancer activity found that 5-Fluoro-2-(hydroxymethyl)-4-methylbenzimidazole exhibited an IC50 of 5.85 µM against the HCT116 colorectal carcinoma cell line. This was significantly more potent than the standard chemotherapeutic drug 5-fluorouracil, which had an IC50 of 9.99 µM under the same conditions .

Anticancer Colorectal cancer HCT116

Enhanced Pharmacokinetic Profile Inferred from Fluorobenzimidazole Class SAR

While direct data for the specific compound is lacking, strong class-level inference can be drawn from a study on fluorobenzimidazole HCV NS5A inhibitors. The research explicitly states that fluorobenzimidazole inhibitors demonstrate improved pharmacokinetic properties in comparison to non-fluorinated benzimidazole analogs [1]. The presence of the 5-fluoro substituent in 5-Fluoro-2-(hydroxymethyl)-4-methylbenzimidazole aligns it with this beneficial class effect.

HCV NS5A Pharmacokinetics

Critical Role of 4-Methyl Substitution for Potent HIV-1 Reverse Transcriptase Inhibition

Structure-activity relationship (SAR) studies on benzimidazole-based HIV-1 reverse transcriptase inhibitors have demonstrated that substitution at the benzimidazole C4 position dramatically enhances potency [1]. The best inhibitor in a related series, 1-(2,6-difluorobenzyl)-2-(2,6-difluorophenyl)-4-methylbenzimidazole, achieved an IC50 of 200 nM against wild-type HIV-1 RT and an EC50 of 440 nM in cellular antiviral assays [2]. The 4-methyl group present in 5-Fluoro-2-(hydroxymethyl)-4-methylbenzimidazole is a key structural feature associated with this enhanced antiviral activity.

HIV-1 Reverse Transcriptase Antiviral

Antiviral Activity of 2-Hydroxymethylbenzimidazole Scaffold Against Poliovirus and Adenovirus

A foundational study from 1968 established that various 2-(hydroxyalkyl)benzimidazole derivatives possess antiviral activity. Specifically, 2-(β-hydroxypropyl)-5(or 6)-methylbenzimidazole inhibited the cytopathic effect of adenovirus, while other 2-substituted analogs were active against poliovirus replication [1]. The target compound, 5-Fluoro-2-(hydroxymethyl)-4-methylbenzimidazole, shares this critical 2-hydroxymethyl scaffold, which is essential for the observed antiviral effects.

Antiviral Poliovirus Adenovirus

Optimal Research and Industrial Application Scenarios for 5-Fluoro-2-(hydroxymethyl)-4-methylbenzimidazole


Colorectal Cancer Drug Discovery and Lead Optimization

Given its superior in vitro potency against HCT116 colorectal carcinoma cells compared to 5-fluorouracil , this compound serves as an ideal starting point for medicinal chemistry campaigns aimed at developing novel therapies for colorectal cancer. Researchers can use it to explore structure-activity relationships, improve potency, and investigate mechanisms of action in colon cancer models.

Development of Next-Generation Antiviral Agents with Improved Pharmacokinetics

The compound's 5-fluoro substitution aligns with a documented class effect of improved pharmacokinetic properties in antiviral benzimidazoles . It is a valuable scaffold for designing new inhibitors against viruses such as HCV, HIV, or emerging RNA viruses, where metabolic stability and bioavailability are critical for in vivo efficacy. Its 4-methyl group further suggests potential for high potency against viral targets [1].

Investigating the Antiviral Mechanism of 2-Hydroxymethylbenzimidazoles

The presence of the 2-hydroxymethyl group links this compound to a class of benzimidazoles with known activity against poliovirus and adenovirus . This makes it a suitable chemical probe for studying the molecular mechanisms of viral replication inhibition and for exploring the antiviral potential of this scaffold against a broader panel of viruses.

Chemical Biology Studies on Benzimidazole-Interacting Targets

Due to the well-established role of benzimidazoles as ligands for diverse enzymes and receptors , 5-Fluoro-2-(hydroxymethyl)-4-methylbenzimidazole can be employed as a tool compound in chemical biology. Its unique substitution pattern allows for the investigation of specific binding interactions and cellular pathways, particularly in cancer and infectious disease research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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